molecular formula C12H12N2O B8494777 N-(7-methylquinolin-2-yl)acetamide

N-(7-methylquinolin-2-yl)acetamide

Cat. No.: B8494777
M. Wt: 200.24 g/mol
InChI Key: JKUUKPDZPKTSTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(7-methylquinolin-2-yl)acetamide is a useful research compound. Its molecular formula is C12H12N2O and its molecular weight is 200.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

N-(7-methylquinolin-2-yl)acetamide

InChI

InChI=1S/C12H12N2O/c1-8-3-4-10-5-6-12(13-9(2)15)14-11(10)7-8/h3-7H,1-2H3,(H,13,14,15)

InChI Key

JKUUKPDZPKTSTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=CC(=N2)NC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Chloride 19a (0.300 g, 1.69 mmol) was diluted with molten anhydrous acetamide (8 g, 135 mmol) and K2CO3 (1.17 g, 8.45 mmol) was added. The mixture was heated in a sand bath, at reflux (˜230° C.) for 17 h. The mixture was cooled, poured into H2O (120 mL) and extracted with EtOAc (4×30 mL). The organic layers were washed with H2O (3×100 mL) and sat. aq. NaCl (50 mL), dried over anhydrous sodium sulfate, and concentrated. Purification of the residue by flash column chromatography (SiO2, 15% EtOAc in CH2Cl2) afforded the desired compound as a white solid (0.265 g, 78%). 1H-NMR chemical shifts for this compound are consistent with those reported in the literature for the 7-isomer. H-NMR (500 MHz; CDCl3): δ 9.89-9.88 (br s, 1 H), 8.40 (d, J=8.9 Hz, 1 H), 8.15 (d, J=9.0 Hz, 1 H), 7.67 (d, J=8.3 Hz, 1 H), 7.58 (d, J=0.6 Hz, 1 H), 7.29 (dd, J=8.3, 1.4 Hz, 1 H), 2.54 (s, 3 H), 2.27 (s, 3 H).
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
1.17 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step Two
Yield
78%

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